Ethyl 4-((4-((2-(benzo[d]oxazol-2-yl)phenyl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate
Description
The compound Ethyl 4-((4-((2-(benzo[d]oxazol-2-yl)phenyl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate features a complex architecture combining multiple pharmacophoric groups:
- Benzo[d]oxazol-2-yl group: A bicyclic heteroaromatic moiety known for enhancing binding affinity in medicinal chemistry due to its planar structure and hydrogen-bonding capabilities .
- Sulfonyl group (-SO₂-): Enhances solubility and electronic effects, often improving pharmacokinetic properties .
- Piperazine ring: A six-membered diamine ring that improves metabolic stability and modulates receptor interactions .
- Ethyl carboxylate ester (-COOEt): A lipophilic group that may enhance membrane permeability but could be susceptible to hydrolysis in vivo.
Properties
IUPAC Name |
ethyl 4-[4-[[2-(1,3-benzoxazol-2-yl)phenyl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4O6S/c1-2-36-27(33)30-15-17-31(18-16-30)38(34,35)20-13-11-19(12-14-20)25(32)28-22-8-4-3-7-21(22)26-29-23-9-5-6-10-24(23)37-26/h3-14H,2,15-18H2,1H3,(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDMDHYCVFCUELU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C4=NC5=CC=CC=C5O4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as those containing the benzo[d]oxazol-2-yl moiety, have been reported to exhibit potent biological activities.
Mode of Action
It is known that the benzo[d]oxazol-2-yl moiety is a key intermediate in the synthesis of various biologically active compounds. The formation of an imidazole ring from two methanimine derivatives likely includes the opening of one benzoxazole ring followed by ring closure by intermolecular nucleophilic attack of the N-methanimine atom to a carbon atom of another methanimine.
Comparison with Similar Compounds
Comparison with Structural Analogs
Heterocyclic Modifications
Ethyl 4-({4-[(3-cyano-2-thienyl)carbamoyl]phenyl}sulfonyl)-1-piperazinecarboxylate ()
- Key differences: Replaces benzooxazole with a 3-cyano-2-thienyl group.
- Molecular formula : C₁₉H₂₀N₄O₅S₂; Molecular weight : 448.51 g/mol.
- Implications: The thienyl group introduces sulfur atoms, which may alter electronic properties and metabolic stability compared to the benzooxazole analog.
N-(4-(Benzo[d]oxazol-2-yl)phenyl)-2-[4-(arylsubstituted)piperazines-1-yl]acetamide ()
- Key differences : Replaces the sulfonyl-carbamoyl-phenyl unit with an acetamide linker .
- Synthesis : Prepared via alkylation of arylpiperazines with chloroacetyl intermediates .
- Biological relevance : Evaluated for antipsychotic activity through inhibition of 5-HTP-induced head twitches and catalepsy induction .
(E)-2-(2-(4-(4-(4-Fluorophenyl)piperazin-1-yl)benzylidene)hydrazinyl)-4-phenylthiazole ()
Piperazine Substituent Variations
N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide ()
- Key differences : Simplified structure with a chlorophenyl carboxamide directly attached to piperazine.
- Structural data : Piperazine adopts a chair conformation; bond lengths align with typical carboxamides .
- Utility : Highlights the role of halogen substituents (e.g., -Cl) in enhancing binding via hydrophobic interactions.
[4-(4-Fluorobenzyl)piperazin-1-yl]methanone derivatives ()
Data Table: Structural and Functional Comparison
Q & A
Q. What are the critical synthetic steps for this compound, and how can reaction conditions be optimized?
The synthesis involves multi-step organic reactions, including:
- Thiazole ring formation : Requires precise temperature control (e.g., 60–80°C) and anhydrous conditions to prevent side reactions.
- Sulfonylation : Use of sulfonyl chlorides in dichloromethane with a base (e.g., triethylamine) to activate the phenyl group.
- Carbamoylation : Coupling of benzo[d]oxazole-2-ylphenylamine via carbodiimide-mediated reactions (e.g., EDC/HOBt) .
Optimization : Adjust solvent polarity (e.g., DMF for solubility), monitor intermediates via TLC, and employ continuous flow reactors for reproducibility .
Q. Which spectroscopic techniques are most effective for structural characterization?
- NMR Spectroscopy : 1H/13C NMR identifies aromatic protons (δ 7.0–8.5 ppm), piperazine protons (δ 2.5–3.5 ppm), and ester carbonyls (δ 165–170 ppm) .
- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ at m/z 544.643) and fragmentation patterns .
- IR Spectroscopy : Detects sulfonyl (1350–1150 cm⁻¹) and carbamate (1700–1650 cm⁻¹) groups .
Q. How can solubility and stability profiles be determined experimentally?
- Solubility : Use shake-flask method in solvents (DMSO, ethanol) and HPLC to quantify solubility limits. Note discrepancies due to crystalline polymorphism .
- Stability : Conduct accelerated degradation studies under varied pH (1–13) and temperatures (25–60°C), monitored via HPLC .
Advanced Research Questions
Q. How can researchers design assays to evaluate enzyme inhibition or receptor binding?
- Enzyme Inhibition :
- IC50 Determination : Use fluorescence-based assays (e.g., kinase inhibition) with ATP analogs.
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka/kd) for target proteins .
- Receptor Binding : Radioligand displacement assays (e.g., 3H-labeled competitors) to calculate Ki values .
Q. What computational methods predict binding interactions with biological targets?
- Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., COX-2) or receptors (e.g., GPCRs). Focus on hydrogen bonding with sulfonyl/piperazine groups .
- Molecular Dynamics (MD) : Simulate binding stability (50 ns trajectories) in explicit solvent to assess conformational flexibility .
Q. How can structural-activity relationships (SAR) guide derivative design?
- Key Modifications :
- Piperazine Substitution : Replace ethyl ester with tert-butyl to enhance metabolic stability .
- Benzo[d]oxazole Replacement : Test thiazole or imidazole analogs for altered selectivity .
- Assay Prioritization : Screen derivatives via high-throughput cytotoxicity (MTT assay) and ADMET profiling (e.g., microsomal stability) .
Q. What strategies resolve contradictions in reported biological activity data?
- Source Analysis : Compare purity levels (HPLC ≥95% vs. ≤90%) and assay conditions (e.g., serum-free vs. serum-containing media) .
- Meta-Analysis : Aggregate data from multiple studies using standardized metrics (e.g., pIC50) and apply statistical weighting .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
